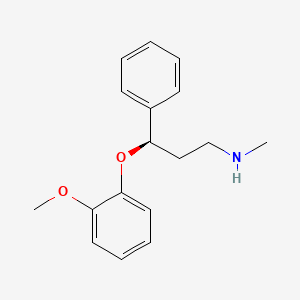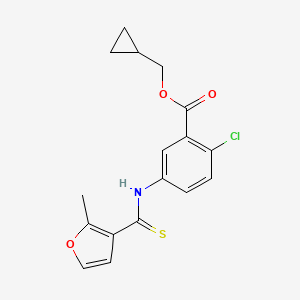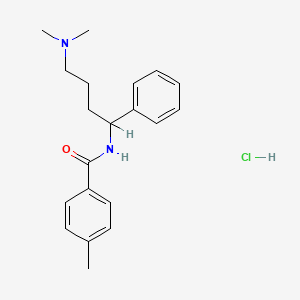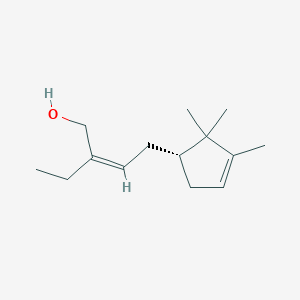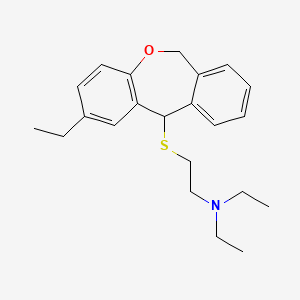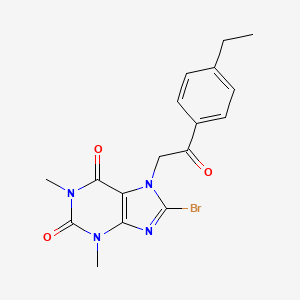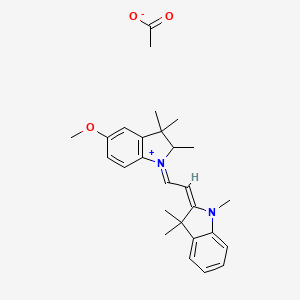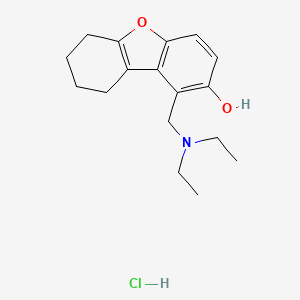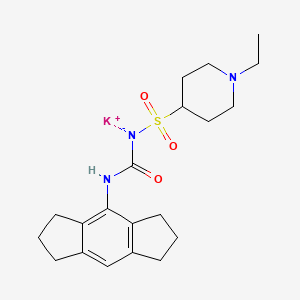
Selnoflast potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selnoflast potassium: is a potent, selective, and reversible small molecule inhibitor of the NLRP3 inflammasome.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Selnoflast potassium involves multiple steps, starting from readily available starting materials The process typically includes the formation of key intermediates through a series of organic reactions such as nucleophilic substitution, condensation, and cyclization
Industrial Production Methods: Industrial production of this compound is scaled up from the laboratory synthesis. It involves optimizing reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: Selnoflast potassium undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance or modify the biological activity of this compound.
Scientific Research Applications
Chemistry: In chemistry, Selnoflast potassium is used as a tool to study the NLRP3 inflammasome pathway. It helps in understanding the molecular mechanisms of inflammation and the role of NLRP3 in various diseases .
Biology: In biological research, this compound is employed to investigate the cellular responses to NLRP3 inhibition. It aids in elucidating the pathways involved in inflammation and immune response .
Medicine: Medically, this compound is being explored for its therapeutic potential in treating inflammatory diseases such as ulcerative colitis and chronic obstructive pulmonary disease. Clinical trials have shown its efficacy in reducing inflammation and improving patient outcomes .
Industry: In the pharmaceutical industry, this compound is a candidate for drug development. Its ability to selectively inhibit NLRP3 makes it a promising compound for developing new anti-inflammatory drugs .
Mechanism of Action
Selnoflast potassium exerts its effects by inhibiting the NLRP3 inflammasome, a multiprotein complex involved in the activation of inflammatory responses. The inhibition of NLRP3 prevents the activation of caspase-1, which in turn reduces the production of pro-inflammatory cytokines such as IL-1β and IL-18. This mechanism helps in controlling inflammation and mitigating the symptoms of inflammatory diseases .
Comparison with Similar Compounds
MCC950: Another potent NLRP3 inhibitor known for its anti-inflammatory properties.
CY-09: A small molecule inhibitor of NLRP3 with similar applications in treating inflammatory diseases.
OLT1177: An orally active NLRP3 inhibitor with demonstrated efficacy in preclinical models.
Uniqueness of Selnoflast Potassium: this compound stands out due to its high selectivity and potency as an NLRP3 inhibitor. Its reversible binding and favorable pharmacokinetic profile make it a promising candidate for therapeutic applications. Additionally, its ability to achieve good tissue distribution enhances its potential efficacy in treating localized inflammatory conditions .
Properties
CAS No. |
2260969-37-5 |
|---|---|
Molecular Formula |
C20H28KN3O3S |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
potassium;(1-ethylpiperidin-4-yl)sulfonyl-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl)azanide |
InChI |
InChI=1S/C20H29N3O3S.K/c1-2-23-11-9-16(10-12-23)27(25,26)22-20(24)21-19-17-7-3-5-14(17)13-15-6-4-8-18(15)19;/h13,16H,2-12H2,1H3,(H2,21,22,24);/q;+1/p-1 |
InChI Key |
MKLRQXHTYFRPSC-UHFFFAOYSA-M |
Canonical SMILES |
CCN1CCC(CC1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


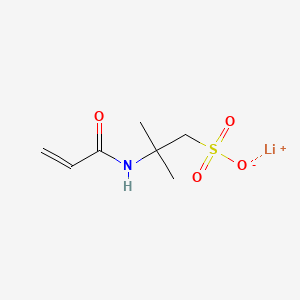
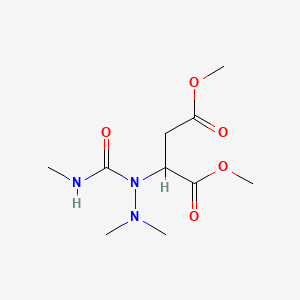
![[(3S,3aR,6S,6aS)-3-[benzyl(methyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773997.png)
